6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane
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Overview
Description
6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane is a spirocyclic compound that belongs to a series of advanced angular [3.3]heptanes. It is characterized by its unique structure, which includes a spiro junction connecting two rings, and the presence of benzhydryl and difluoro groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3One common method involves the reaction of a suitable precursor with benzhydryl chloride and a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The benzhydryl and difluoro groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The benzhydryl and difluoro groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane hydrochloride
- Other azaspiro[3.3]heptane derivatives
Uniqueness
This compound is unique due to its specific combination of benzhydryl and difluoro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1363404-83-4 |
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Molecular Formula |
C18H18F2N2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6-benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C18H18F2N2/c19-18(20)11-21-17(18)12-22(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,21H,11-13H2 |
InChI Key |
GQOMJRFLSOTZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(N1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)(F)F |
Origin of Product |
United States |
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